molecular formula C22H17FO6 B2524708 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate CAS No. 433317-06-7

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate

Cat. No.: B2524708
CAS No.: 433317-06-7
M. Wt: 396.37
InChI Key: XQSXNUNOXWVWFG-VMPITWQZSA-N
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Description

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate is an organic compound that belongs to the class of furan carboxylates This compound is characterized by the presence of a furan ring, a fluorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group can be attached through a Wittig reaction, where the ylide formed from 3,4-dimethoxybenzaldehyde reacts with a suitable phosphonium salt to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce the double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-chlorophenyl furan-2-carboxylate
  • 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-bromophenyl furan-2-carboxylate
  • 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-iodophenyl furan-2-carboxylate

Uniqueness

The uniqueness of 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate is a derivative of furan and cinnamic acid, known for its potential biological activities, including anti-inflammatory and cytoprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula: C16H15O5F
  • Molecular Weight: 302.29 g/mol
  • IUPAC Name: this compound

The structure features a furan ring and a cinnamic acid moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity:
    • The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is crucial for protecting cellular components from damage caused by free radicals.
  • Cytoprotective Effects:
    • Studies have shown that it can protect against DNA and mitochondrial damage induced by carcinogens such as 4-nitroquinoline 1-oxide (4NQO). Pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial membrane potential loss in human colon fibroblast cells (CCD-18Co) exposed to oxidative stress .
  • Anti-inflammatory Properties:
    • The compound has demonstrated the ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases. Its effectiveness in reducing levels of nitric oxide (NO) and increasing glutathione (GSH) levels highlights its role in mitigating nitrosative stress .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineTreatmentOutcome
Study 1CCD-18Co4NQO + CompoundReduced DNA damage, increased GSH levels
Study 2Human NeutrophilsCompound TreatmentInhibition of LTB4 production
Study 3Rat ModelCompound AdministrationDecreased markers of inflammation
  • In Vitro Studies:
    • In vitro tests on CCD-18Co cells indicated that the compound effectively inhibits cytotoxicity induced by carcinogens, showcasing its potential as a chemopreventive agent .
  • In Vivo Studies:
    • Animal studies have demonstrated that administration of the compound leads to significant reductions in inflammatory markers and improved outcomes in models of acute inflammation .

Conclusion and Future Directions

The compound This compound exhibits promising biological activities that warrant further investigation. Its antioxidant, cytoprotective, and anti-inflammatory properties suggest potential therapeutic applications in cancer prevention and treatment of inflammatory diseases.

Future research should focus on:

  • Detailed mechanistic studies to elucidate the pathways involved in its biological activity.
  • Clinical trials to assess efficacy and safety in humans.
  • Exploration of analogs with enhanced potency or selectivity towards specific targets.

Properties

IUPAC Name

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FO6/c1-26-19-9-6-14(12-21(19)27-2)5-8-17(24)16-13-15(23)7-10-18(16)29-22(25)20-4-3-11-28-20/h3-13H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSXNUNOXWVWFG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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